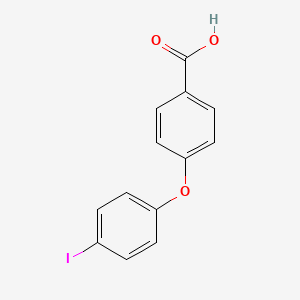

4-(4-Iodophenoxy)benzoic acid

Descripción

4-(4-Iodophenoxy)benzoic acid is a halogenated aromatic compound comprising a benzoic acid core substituted with a 4-iodophenoxy group. The compound’s synthesis likely involves nucleophilic substitution or decarboxylative iodination, as seen in related reactions .

Propiedades

Número CAS |

21120-69-4 |

|---|---|

Fórmula molecular |

C13H9IO3 |

Peso molecular |

340.11 g/mol |

Nombre IUPAC |

4-(4-iodophenoxy)benzoic acid |

InChI |

InChI=1S/C13H9IO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H,(H,15,16) |

Clave InChI |

MRSFBOVGCCIXLS-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1C(=O)O)OC2=CC=C(C=C2)I |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety in 4-(4-iodophenoxy)benzoic acid undergoes Fischer-Speier esterification with methanol under acidic conditions (e.g., H₂SO₄) to form methyl 4-(4-iodophenoxy)benzoate. This reaction is analogous to the synthesis of methyl 4-iodobenzoate from 4-iodobenzoic acid .

Reaction Conditions :

-

Reagents : Methanol, sulfuric acid.

-

Conditions : Heat under reflux.

-

Product : Methyl 4-(4-iodophenoxy)benzoate.

Amidation of the Carboxylic Acid

The carboxylic acid group can react with amines (e.g., primary or secondary amines) to form amide derivatives. This process typically involves coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and catalytic 4-dimethylaminopyridine (DMAP) in inert solvents such as dichloromethane .

Mechanism :

-

Activation of the carboxylic acid via DCC to form an active intermediate.

-

Nucleophilic attack by the amine to yield the amide.

Reaction Conditions :

-

Reagents : DCC, DMAP, dichloromethane.

-

Conditions : Stirring at room temperature for extended periods (e.g., 72 hours).

-

Product : Amide derivatives (e.g., 4-(4-iodophenoxy)benzoylamide).

Hydrolysis of the Ether Linkage

The phenoxy ether bond (–O–) in this compound is susceptible to acidic or basic hydrolysis , though this reaction is less common unless catalyzed. Under strongly acidic conditions (e.g., HCl), the ether could cleave to form 4-iodophenol and benzoic acid derivatives.

Reaction Conditions :

-

Reagents : HCl (acidic hydrolysis) or NaOH (basic hydrolysis).

-

Conditions : Elevated temperatures.

-

Products : 4-Iodophenol and benzoic acid derivatives.

Substitution Reactions of the Iodine Atom

Example :

-

Reagents : Palladium catalyst, base (e.g., K₂CO₃).

-

Conditions : Inert solvent, elevated temperatures.

-

Products : Cross-coupled derivatives (e.g., arylated or alkenylated compounds).

Data Table: Key Reactions of this compound

Research Findings

-

Esterification is a well-established method for modifying the carboxylic acid group, as demonstrated in analogous compounds like 4-iodobenzoic acid .

-

Amidation protocols, such as those using DCC/DMAP, are widely applicable for synthesizing amide derivatives, as seen in liquid crystal research .

-

Substitution reactions require activation; the iodophenoxy group may need directing groups (e.g., electron-donating substituents) to facilitate nucleophilic attack.

Comparación Con Compuestos Similares

Substituent Effects on Physicochemical Properties

The substituent on the phenoxy group significantly alters molecular weight, polarity, and melting points:

- Iodine vs. Fluorine : The iodine atom increases molecular weight by ~109 g/mol compared to fluorine, reducing solubility in polar solvents but enhancing lipophilicity. Fluorine’s electronegativity may improve metabolic stability in pharmaceuticals .

- Hydroxy vs. Halogen : The hydroxy group in p-hydroxybenzoic acid enables hydrogen bonding, leading to higher melting points than halogenated analogs .

Research Findings and Challenges

- Biological Activity : Iodine’s size enhances binding to hydrophobic pockets in enzymes, as seen in butyrylcholinesterase (BChE) inhibitors . However, iodinated compounds may exhibit toxicity, requiring careful handling .

- Synthetic Limitations : Multi-iodination (e.g., Acetiromate) demands precise conditions to avoid over-halogenation .

- Structural Characterization : Tools like SHELX and ORTEP-III are critical for resolving halogenated aromatic structures .

Q & A

Basic Synthesis

Q1. What are the established methods for synthesizing 4-(4-Iodophenoxy)benzoic acid, and what key reaction parameters influence yield? Answer: The synthesis typically involves nucleophilic aromatic substitution between 4-iodophenol and a benzoic acid derivative (e.g., methyl 4-hydroxybenzoate). Key parameters include:

- Reagents and Conditions : Use polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the phenolic oxygen, facilitating substitution. Reaction temperatures of 80–120°C under reflux improve yields .

- Oxidation Steps : For intermediates requiring carboxyl group formation, controlled oxidation with KMnO₄ in alkaline conditions ensures selective conversion of methyl esters to carboxylic acids without over-oxidation .

- Purification : Column chromatography with ethyl acetate/hexane gradients or recrystallization from ethanol/water mixtures enhances purity.

Basic Characterization

Q2. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize? Answer:

- NMR Spectroscopy :

- ¹H NMR : Look for aromatic proton splitting patterns (e.g., doublets for para-substituted iodophenoxy groups at δ 7.2–7.8 ppm) and carboxyl proton absence (indicative of deprotonation in DMSO-d₆) .

- ¹³C NMR : Identify the carbonyl carbon (C=O) near δ 167–170 ppm and iodine-substituted carbons (C-I) at δ 90–100 ppm .

- IR Spectroscopy : A strong absorption band at ~1680–1700 cm⁻¹ confirms the carboxylic acid C=O stretch .

- UV-Vis : Conjugation between the iodophenoxy and benzoic acid moieties results in λmax near 260–280 nm, useful for tracking reactivity .

Advanced Structural Analysis

Q3. How can researchers resolve contradictions in crystallographic data for this compound derivatives observed across different studies? Answer:

- Refinement Software : Use SHELXL for high-resolution structure refinement. Its robust algorithms handle heavy atoms (e.g., iodine) and detect twinning or disorder in crystal lattices .

- Validation Tools : Cross-check with PLATON or Mercury to identify outliers in bond lengths/angles. Iodine’s large electron density often requires anisotropic displacement parameter modeling .

- Data Collection : Optimize X-ray wavelength (e.g., Mo-Kα for iodine) to enhance anomalous scattering signals and reduce absorption errors .

Advanced Biological Activity

Q4. What experimental strategies are recommended for investigating the inhibitory effects of this compound on cytochrome P450 enzymes? Answer:

- Binding Assays : Perform UV-Vis titration with CYP199A4. Monitor the Soret band shift (≈417 nm to ≈420 nm) to calculate dissociation constants (Kd) .

- Whole-Cell Oxidation : Express CYP enzymes in E. coli, incubate with the compound, and analyze metabolites via HPLC-MS. For example, hydroxylation at the iodophenoxy group could indicate regioselective oxidation .

- Competitive Inhibition : Compare IC₅₀ values with known inhibitors (e.g., ketoconazole) using fluorogenic substrates like 7-benzoxyresorufin .

Computational Modeling

Q5. What computational approaches (e.g., DFT) are suitable for predicting the electronic properties and reactivity of this compound? Answer:

- DFT Calculations : Use Gaussian or ORCA to model electron localization function (ELF) maps, highlighting charge distribution around iodine and the carboxyl group. Basis sets like def2-TZVP account for relativistic effects in heavy atoms .

- Reactivity Prediction : Frontier molecular orbital (FMO) analysis identifies nucleophilic/electrophilic sites. The HOMO-LUMO gap (~4–5 eV) correlates with stability against photodegradation .

- Solvent Effects : Include implicit solvation models (e.g., COSMO) to simulate aqueous or DMSO environments, critical for predicting solubility and aggregation behavior .

Stability and Reactivity

Q6. How does the presence of iodine influence the stability and reactivity of this compound under various pH conditions? Answer:

- Acidic Conditions : The iodine atom’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack but may promote decarboxylation at pH < 2. Monitor via HPLC for benzoic acid byproducts .

- Alkaline Conditions : Deprotonation of the carboxyl group (pKa ≈ 4.5) increases solubility, but hydrolysis of the ether linkage can occur at pH > 10. Use TLC to track degradation .

- Photostability : Iodine’s heavy atom effect enhances intersystem crossing, increasing susceptibility to UV-induced radical formation. Store samples in amber vials under inert gas .

Enzyme Inhibition

Q7. What methodological considerations are critical when assessing this compound as a carbonic anhydrase inhibitor? Answer:

- Activity Assays : Use stopped-flow spectrophotometry to measure CO₂ hydration rates. Compare inhibition constants (Ki) with acetazolamide as a positive control .

- Crystallography : Co-crystallize the compound with human carbonic anhydrase II. Resolve structures to Ångström resolution to identify binding interactions (e.g., iodine’s halogen bonding with Thr199) .

- Selectivity Screening : Test against isoforms CA-IX and CA-XII to evaluate tumor-targeting potential. Use fluorescent probes like dansylamide for high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.